SB590885
Description
Historical Development and Discovery
SB590885 emerged from efforts to develop selective inhibitors targeting oncogenic B-Raf mutations, particularly the V600E variant prevalent in melanoma and other cancers. Its discovery was reported in 2006 by King et al., who identified it as a triarylimidazole derivative with nanomolar potency against B-Raf kinase. Structural optimization focused on enhancing selectivity over wild-type B-Raf and other kinases, leveraging crystallographic insights into the ATP-binding domain. Unlike earlier pan-Raf inhibitors like sorafenib, this compound stabilizes the active DFG-in conformation of B-Raf, enabling precise targeting of mutant isoforms. Preclinical studies demonstrated its efficacy in suppressing ERK phosphorylation and proliferation in BRAF^V600E^+ cell lines, establishing it as a key tool for studying Raf-MEK-ERK pathway dysregulation.
Chemical Classification and Taxonomy
This compound belongs to the triarylimidazole class of small-molecule kinase inhibitors. Its chemical taxonomy is defined by:
As a Type I kinase inhibitor, this compound binds the active conformation of B-Raf, competing with ATP at the catalytic site. It exhibits >10-fold selectivity for B-Raf over c-Raf (K~i~ = 0.16 nM vs. 1.72 nM) and minimal activity against 46 other kinases.
Structural Characterization and Nomenclature
The compound’s structure features three critical domains (Figure 1):
- Imidazole core : Mediates hydrogen bonding with Cys532 and backbone residues in the ATP pocket.
- Pyridinyl group : Enhances solubility and participates in π-π interactions with Phe583.
- Oxime substituent : Stabilizes the DFG-in conformation via hydrogen bonding with Asp594 and Phe595.
X-ray crystallography (PDB ID: 2FB8) revealed that this compound induces a unique αC-helix orientation in BRAF^V600E^, distinct from wild-type BRAF. This conformational selectivity underpins its mutant-specific activity. The (E)-isomer is the biologically active form, with the oxime group’s geometry critical for binding.
Research Significance in Biochemical Sciences
This compound has advanced understanding of BRAF-driven oncogenesis through three key contributions:
Mechanistic Insights into Raf Dimerization :
this compound’s preference for monomeric BRAF^V600E^ elucidated the role of Raf dimerization in drug resistance. Unlike dimer-promoting inhibitors (e.g., vemurafenib), this compound suppresses ERK signaling without inducing paradoxical pathway activation.Tool for Pathway Analysis :
Studies using this compound revealed negative feedback loops in the MAPK pathway. In BRAF^WT^ cells, ERK-mediated phosphorylation of c-Raf limits pathway output, a mechanism disrupted in BRAF^V600E^+ tumors.Combination Therapy Development :
Synergistic effects with PI3K/AKT inhibitors (e.g., ZSTK474) and natural compounds (e.g., biochanin A) have been demonstrated in hepatocellular and thyroid cancer models. These findings underscore its utility in exploring cotargeting strategies (Table 1).
Table 1 : Select this compound Combination Studies
This compound also facilitates chemical reprogramming of somatic cells, highlighting applications beyond oncology.
Properties
IUPAC Name |
(NE)-N-[5-[2-[4-[2-(dimethylamino)ethoxy]phenyl]-5-pyridin-4-yl-1H-imidazol-4-yl]-2,3-dihydroinden-1-ylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O2/c1-32(2)15-16-34-22-7-3-19(4-8-22)27-29-25(18-11-13-28-14-12-18)26(30-27)21-5-9-23-20(17-21)6-10-24(23)31-33/h3-5,7-9,11-14,17,33H,6,10,15-16H2,1-2H3,(H,29,30)/b31-24+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSAQOINCGAULQ-QFMPWRQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC5=C(C=C4)C(=NO)CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC5=C(C=C4)/C(=N/O)/CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SB590885 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the imidazole ring and the subsequent functionalization to introduce the necessary substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
SB590885 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve organic solvents and controlled temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or other oxidizing agents are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of this compound, while oxidation and reduction reactions can modify the functional groups present on the molecule .
Scientific Research Applications
Efficacy Against Melanoma
In preclinical studies, SB590885 demonstrated significant growth inhibition in melanoma cell lines with B-Raf V600E mutations. It has been shown to decrease anchorage-independent growth and inhibit ERK phosphorylation, leading to reduced tumor cell proliferation . Notably, in xenograft models using A375P melanoma cells, daily administration of this compound resulted in substantial tumor volume reduction without significant toxicity .
Synergistic Effects with Other Compounds
Recent studies have explored the combination of this compound with natural compounds such as Biochanin A. This combination has been shown to enhance anti-tumor effects in hepatocellular carcinoma (HCC) by promoting apoptosis and cell cycle arrest through disruption of both ERK MAPK and PI3K/AKT pathways . In vivo studies indicated that this combination significantly reduced tumor weights and volumes compared to single treatments, highlighting its potential for improving therapeutic outcomes in aggressive cancers .
Other Combinations
This compound has also been tested alongside AKT inhibitors like ZSTK474, demonstrating a marked impact on papillary thyroid cancer cell lines by inhibiting key signaling pathways involved in tumor growth . These findings suggest that this compound can be effectively integrated into multi-drug regimens to enhance therapeutic efficacy.
Potential in Cellular Reprogramming
This compound is not limited to oncology; it has also been utilized in protocols for the chemical reprogramming of somatic cells to induced pluripotent stem cells (iPSCs). This application leverages its ability to modulate signaling pathways critical for maintaining pluripotency and cellular differentiation . Such versatility positions this compound as a valuable tool not only in cancer research but also in regenerative medicine.
Safety and Pharmacokinetics
Studies have indicated that this compound exhibits favorable pharmacokinetic properties with minimal toxicity at therapeutic doses. In animal models, doses around 50 mg/kg administered intraperitoneally showed effective plasma concentrations without significant adverse effects on body weight or organ function . Monitoring liver and kidney function markers revealed no significant toxicity associated with the compound or its combinations with other agents.
Summary Table of Key Findings
Mechanism of Action
SB590885 exerts its effects by competitively binding to the ATP-binding site of B-Raf, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation and activation of downstream targets in the MAPK signaling pathway, ultimately leading to reduced cell proliferation and increased apoptosis in cancer cells . The molecular targets of this compound include the B-Raf kinase and its downstream effectors, such as MEK and ERK .
Comparison with Similar Compounds
Mechanism of Action and Selectivity
Key Insights :
- Potency : this compound is 100-fold more potent than sorafenib in BRAF inhibition due to its selective stabilization of the active BRAF conformation .
- Dimerization Effects : Like vemurafenib, this compound induces B-Raf/C-Raf heterodimers, which may paradoxically activate MAPK signaling in wild-type BRAF cells .
- Unique Targets : Dabrafenib and vemurafenib inhibit RIP3 kinase (implicated in necroptosis), while this compound lacks this activity .
Resistance and Genomic Biomarkers
Key Insights :
- This compound resistance in BRAFV600E melanomas correlates with cyclin D1 amplification, which bypasses BRAF dependency .
- Loss of the CDKN2A locus (chr9p24.3) predicts this compound sensitivity, while EZH2 mutations are secondary biomarkers .
Combination Therapy Potential
Key Insights :
- This compound combinations with natural products (e.g., biochanin A, magnolin) show synergistic apoptosis induction (BAX/BCL2 ratio ↑) and G0/G1 cell cycle arrest without hepatorenal toxicity .
- In contrast, vemurafenib combinations (e.g., with MEK inhibitors) are clinically validated but face toxicity challenges .
Clinical and Preclinical Status
Key Insights :
- This compound’s preclinical promise in melanoma and hepatocellular carcinoma (HCC) was overshadowed by encorafenib’s clinical utility and safety profile .
Biological Activity
SB590885 is a potent and selective inhibitor of the B-Raf kinase, a critical component in the mitogen-activated protein kinase (MAPK) signaling pathway, which is often dysregulated in various cancers, particularly melanoma. This article explores the biological activity of this compound, including its mechanism of action, efficacy in preclinical studies, and potential therapeutic applications.
- Chemical Name : 5-[2-[4-[2-(Dimethylamino)ethoxy]phenyl]-5-(4-pyridinyl)-1H-imidazol-4-yl]-2,3-dihydro-1H-inden-1-one oxime
- Purity : ≥98%
- Kd : 0.3 nM for B-Raf
- Ki app values : 0.16 nM for B-Raf and 1.72 nM for c-Raf .
This compound inhibits B-Raf by stabilizing its open conformation, which is essential for its kinase activity. This inhibition leads to decreased phosphorylation of ERK (extracellular signal-regulated kinase), subsequently affecting cell proliferation and survival in tumor cells harboring the B-Raf V600E mutation .
In Vitro Studies
- Cell Lines : this compound has been tested on various melanoma and colorectal cancer cell lines with B-Raf V600E mutations.
- Growth Inhibition : The compound showed significant inhibition of cell proliferation in these lines, demonstrating both cytostatic and cytotoxic effects depending on concentration and exposure time .
- Mechanistic Insights : Studies indicate that this compound preferentially inhibits ERK phosphorylation, leading to reduced proliferation and transformation of malignant cells expressing oncogenic B-Raf .
In Vivo Studies
This compound was evaluated in a xenograft model using A375P melanoma cells. Mice treated with 50 mg/kg daily injections exhibited significant tumor volume reduction compared to control groups. Notably, the treatment did not result in substantial body weight changes, indicating a favorable safety profile .
Combination Therapies
Recent studies have explored the synergistic effects of this compound when combined with other agents:
- Biochanin A : This combination promoted greater apoptosis and cell cycle arrest in hepatocellular carcinoma (HCC) cells than either agent alone. The treatment inhibited both ERK MAPK and PI3K/AKT pathways, significantly reducing tumor growth in vivo without evident hepatorenal toxicity .
- Magnolin : Similar synergistic effects were observed with magnolin, enhancing the anti-proliferative effects against HCC cells by disrupting key signaling pathways involved in cancer progression .
Summary of Research Findings
Q & A
Q. What is the molecular mechanism of SB590885 in selectively inhibiting B-Raf kinase?
this compound binds to the ATP-binding pocket of B-Raf, stabilizing its active conformation and selectively inhibiting kinase activity. Its selectivity for B-Raf (Ki = 0.16 nM) is 11-fold higher than for c-Raf (Ki = 1.72 nM), with no significant activity against 48 other human kinases (e.g., Abl, ERK2). This selectivity is critical for targeting oncogenic B-RafV600E mutations .
Q. Which experimental models are recommended to evaluate this compound efficacy in vitro?
Use cell lines expressing B-RafV600E mutations (e.g., Colo205, HT29, A375P, SKMEL28) for proliferation assays. Key methodologies include:
Q. How does this compound distinguish between mutant and wild-type B-Raf in cellular assays?
this compound selectively inhibits ERK phosphorylation and proliferation in cells with B-RafV600E mutations. Normal melanocytes and primary melanoma cells with wild-type B-Raf show variable sensitivity, while non-mutant tumor cells are largely resistant. This specificity is validated via IC50 profiling (<1 μM in sensitive mutant lines) .
Advanced Research Questions
Q. What synergistic effects are observed when combining this compound with other inhibitors?
- With Biochanin A : In hepatocellular carcinoma, combination treatment reduces cell viability in a concentration-dependent manner, validated via multi-concentration cell viability assays and statistical significance testing (p < 0.05) .
- With ZSTK474 (PI3K inhibitor) : Synergistic inhibition of thyroid cancer cell lines (BCPAP, K1) is quantified using combination index (CI) analysis, with CI < 1 indicating synergy .
Q. What mechanisms underlie resistance to this compound in B-RafV600E melanoma cells?
Resistance is linked to genomic amplification of cyclin D1, which bypasses B-Raf dependency. Methodological approaches include:
Q. How does this compound paradoxically activate ERK1/2 signaling in non-cancerous cells?
In cardiomyocytes, low concentrations of this compound (≤100 nM) enhance ERK1/2 phosphorylation, inducing hypertrophy. This is assessed via:
Q. Can this compound support naïve pluripotent stem cell maintenance?
Yes. This compound is part of the "5i/L/A" culture system, which blocks differentiation pathways. Key steps include:
- Media formulation : Combine this compound with LIF, Activin A, and other inhibitors (e.g., IM-12).
- Proliferation assays : Quantify stem cell colonies via alkaline phosphatase staining .
Methodological Considerations
- Dose optimization : For in vivo studies, use A375P xenograft models with this compound doses that reduce tumor incidence without toxicity .
- Off-target validation : Include kinase profiling panels to confirm selectivity and rule out unintended kinase inhibition .
- Data normalization : Use mutant-specific controls (e.g., BRAF-wild-type cells) to contextualize ERK phosphorylation results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
